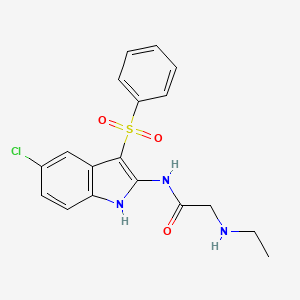

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide

Description

Properties

CAS No. |

918493-45-5 |

|---|---|

Molecular Formula |

C18H18ClN3O3S |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(ethylamino)acetamide |

InChI |

InChI=1S/C18H18ClN3O3S/c1-2-20-11-16(23)22-18-17(14-10-12(19)8-9-15(14)21-18)26(24,25)13-6-4-3-5-7-13/h3-10,20-21H,2,11H2,1H3,(H,22,23) |

InChI Key |

MRVXPRGWNHWYSL-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Chloro-1H-indole Intermediate

- Starting material: 5-chloroindole or 5-chloroindole-2-carboxylic acid.

- Method:

- Chlorination of indole at the 5-position using selective chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions to avoid over-chlorination.

- Alternatively, purchase of 5-chloroindole derivatives from chemical suppliers.

Introduction of Phenylsulfonyl Group at 3-Position

- Reagents: Phenylsulfonyl chloride (PhSO2Cl) or phenylsulfonyl anhydride.

-

- Electrophilic aromatic substitution or nucleophilic substitution on the 3-position of the indole ring.

- Use of a base such as triethylamine or pyridine to scavenge HCl formed.

- Solvent: dichloromethane or acetonitrile.

- Temperature: 0°C to room temperature to control reaction rate and selectivity.

Mechanism:

The sulfonyl chloride reacts with the nucleophilic 3-position of the indole ring, forming the phenylsulfonyl substituent.

Functionalization at 2-Position with 2-(Ethylamino)acetamide

Approach 1: Amide Coupling via Indole-2-carboxylic Acid Derivative

- Step 1: Synthesis of 5-chloro-3-(phenylsulfonyl)-1H-indole-2-carboxylic acid.

- Step 2: Activation of the carboxylic acid group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC.

- Step 3: Reaction with 2-(ethylamino)acetamide or ethylaminoethylamine under mild conditions to form the amide bond.

Approach 2: Direct Alkylation

- Alkylation of the indole 2-position with a suitable haloacetamide derivative bearing the ethylamino group.

- Requires strong base and controlled conditions to avoid side reactions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5-Chloroindole synthesis | N-chlorosuccinimide, DCM | DCM | 0°C to RT | 70-85 | Selective chlorination at 5-position |

| Phenylsulfonylation at 3-pos. | Phenylsulfonyl chloride, Et3N | DCM or MeCN | 0°C to RT | 65-80 | Base scavenges HCl, mild conditions |

| Amide coupling at 2-position | EDCI/HATU + 2-(ethylamino)acetamide | DMF or DCM | RT to 40°C | 60-75 | Use of coupling agents for amide bond |

Research Findings and Optimization Notes

Selectivity:

The 5-chloro substituent directs electrophilic substitution and influences reactivity; reaction conditions must be optimized to avoid substitution at undesired positions.Sulfonylation:

Phenylsulfonyl chloride is moisture sensitive; reactions are best performed under inert atmosphere (nitrogen or argon) to prevent hydrolysis.Amide bond formation:

Coupling efficiency depends on the purity of starting materials and the choice of coupling agent. HATU often provides higher yields and fewer side products compared to DCC.Purification:

Final compounds are purified by column chromatography or recrystallization. Analytical methods such as NMR, LC-MS, and HPLC confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Optimization Tips |

|---|---|---|---|

| 5-Chloroindole synthesis | NCS, DCM, 0°C to RT | Over-chlorination | Control temperature, slow addition |

| Phenylsulfonylation at 3-pos. | PhSO2Cl, Et3N, DCM, inert atmosphere | Moisture sensitivity | Use dry solvents, inert gas |

| Amide coupling at 2-position | EDCI/HATU, 2-(ethylamino)acetamide, DMF | Low coupling efficiency | Use fresh reagents, optimize stoichiometry |

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the sulfonyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the modulation of signaling pathways or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Core Indole Modifications

- Chloro Substitution: The 5-chloro group on the indole core is a key feature shared with compounds like N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (), which lacks sulfonyl and ethylamino groups but retains the chloroindole scaffold. This substitution is associated with enhanced metabolic stability and π-π stacking interactions in target binding .

- Sulfonyl Groups : The phenylsulfonyl group at position 3 distinguishes the target compound from analogs such as 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33, ), which uses a thiophene sulfonamide. Phenylsulfonyl groups generally confer higher lipophilicity and stronger van der Waals interactions than heteroaromatic sulfonamides .

Side Chain Diversity

- Ethylamino Acetamide: The ethylamino group in the target compound contrasts with the naphthalen-1-yl (Compound 10k, ) or pyridin-2-yl (Compound 10m, ) side chains in other indole derivatives.

- Comparison with Non-Indole Analogs: Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9, ) demonstrate that ethylamino acetamide moieties enhance analgesic and anti-inflammatory activity, suggesting a broader pharmacological relevance of this group .

Biological Activity

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound, characterized by the presence of an indole moiety, a phenylsulfonyl group, and an ethylamino acetamide functional group, has been studied for its interactions with various biological systems. The aim of this article is to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3S, with a molecular weight of 335.82 g/mol. The presence of chloro and sulfonyl groups contributes to its unique chemical properties, which may influence its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Indole Moiety | Contributes to biological activity |

| Phenylsulfonyl Group | Enhances solubility and reactivity |

| Ethylamino Acetamide Group | Potential for interaction with biomolecules |

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA. For instance, related compounds have shown MIC values as low as 0.98 μg/mL against MRSA .

- Antifungal Activity : The compound's antifungal potential was evaluated against Candida albicans, where MIC values indicated moderate efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Compounds structurally similar to it have been observed to exhibit antiproliferative effects:

- IC50 Values : Some indole derivatives showed IC50 values in the micromolar range (less than 10 μM), indicating strong cytotoxicity against specific cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Biofilm Formation : Similar compounds have been shown to prevent biofilm formation in bacterial cultures without affecting cell viability .

- Interaction with Biomolecules : Molecular docking studies suggest that the compound may bind effectively to specific proteins involved in bacterial resistance mechanisms .

Case Studies

Several studies have documented the biological activities associated with indole derivatives similar to this compound:

- Study on Antimicrobial Properties : A study reported that an indole derivative inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over extended periods .

- Cytotoxicity Assessment : Another investigation highlighted that certain indole compounds preferentially suppressed the growth of rapidly dividing cancer cells compared to slower-growing fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.